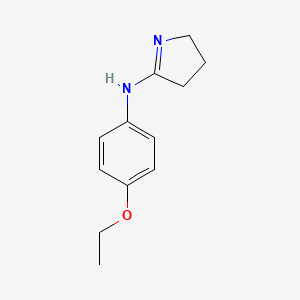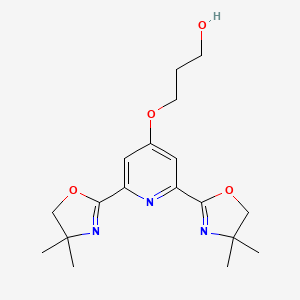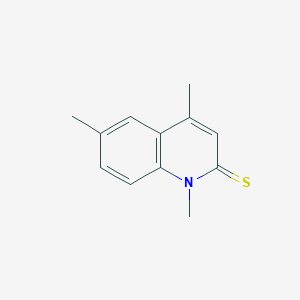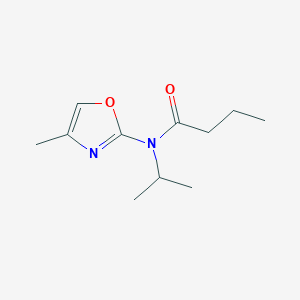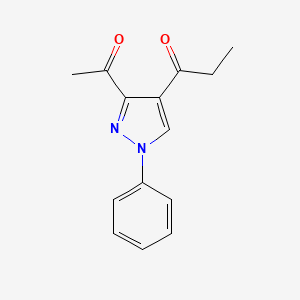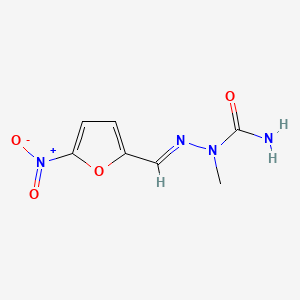
(R)-2-Methyl-1-((R)-2-methylbutyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets . The compound’s unique structure, featuring two chiral centers, makes it an interesting subject for research in stereochemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst
Industrial Production Methods: Industrial production of pyrrolidines often involves the use of continuous tube or tube bundle reactors operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. This method ensures efficient production and high yields of the desired compound.
化学反応の分析
Types of Reactions: ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitrogen atom and the chiral centers, which provide multiple sites for chemical modification.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve the use of alkyl halides and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones, while reduction can yield various substituted pyrrolidines .
科学的研究の応用
®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . In medicine, pyrrolidine derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties . Additionally, the compound finds use in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
作用機序
The mechanism of action of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s chiral centers allow it to bind selectively to enantioselective proteins, leading to different biological effects . The pyrrolidine ring’s non-planarity and ability to undergo pseudorotation enhance its binding affinity and specificity .
類似化合物との比較
Similar Compounds: Similar compounds to ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry.
Uniqueness: The uniqueness of ®-2-Methyl-1-(®-2-methylbutyl)pyrrolidine lies in its specific chiral centers and the resulting stereochemistry, which confer distinct biological activities and selectivity towards certain molecular targets . This makes it a valuable compound for research in drug design and development.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
(2R)-2-methyl-1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChIキー |
QMXBITFNOQOLMD-NXEZZACHSA-N |
異性体SMILES |
CC[C@@H](C)CN1CCC[C@H]1C |
正規SMILES |
CCC(C)CN1CCCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


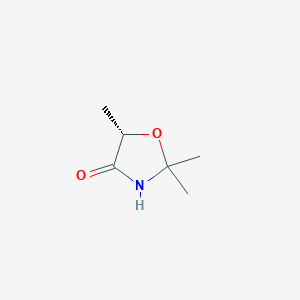
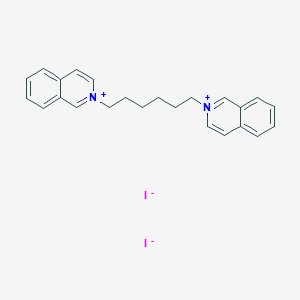
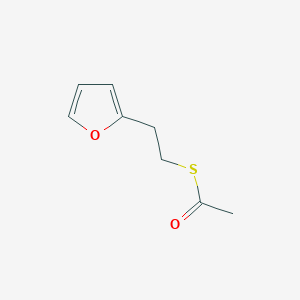
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

